molecular formula C9H11BrN2O B581699 3-Amino-5-bromo-N-ethylbenzamide CAS No. 1373233-48-7

3-Amino-5-bromo-N-ethylbenzamide

Cat. No.: B581699
CAS No.: 1373233-48-7
M. Wt: 243.104
InChI Key: VGGGMZBVBIYFDK-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-N-ethylbenzamide is an organic compound with the molecular formula C9H11BrN2O. It is a derivative of benzamide, featuring an amino group at the 3-position, a bromine atom at the 5-position, and an ethyl group attached to the nitrogen atom of the amide group. This compound is primarily used in research and development settings for various scientific applications .

Scientific Research Applications

3-Amino-5-bromo-N-ethylbenzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-N-ethylbenzamide typically involves the bromination of N-ethylbenzamide followed by the introduction of an amino group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-N-ethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of nitrobenzamides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-bromo-N-ethylbenzamide is unique due to the presence of both the amino and bromine groups, which provide a combination of hydrogen bonding and halogen bonding capabilities. This dual functionality makes it a versatile compound for various chemical and biological applications .

Properties

IUPAC Name

3-amino-5-bromo-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGGMZBVBIYFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101294528
Record name Benzamide, 3-amino-5-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-48-7
Record name Benzamide, 3-amino-5-bromo-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-amino-5-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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